1,1'-(Pyrazolidine-1,3-diyl)diethanone

Organic Synthesis Heterocyclic Chemistry Process Chemistry

1,1'-(Pyrazolidine-1,3-diyl)diethanone (CAS 820972-87-0), also named 1-(1-acetylpyrazolidin-3-yl)ethanone, is a heterocyclic organic compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol. It is a diacetylated pyrazolidine derivative, belonging to the class of N-acylated pyrazolidines, which are of interest as synthetic intermediates and potential proline surrogates in peptidomimetic applications.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
CAS No. 820972-87-0
Cat. No. B12893561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(Pyrazolidine-1,3-diyl)diethanone
CAS820972-87-0
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC(=O)C1CCN(N1)C(=O)C
InChIInChI=1S/C7H12N2O2/c1-5(10)7-3-4-9(8-7)6(2)11/h7-8H,3-4H2,1-2H3
InChIKeyYTJGFQUUCQHULX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-(Pyrazolidine-1,3-diyl)diethanone (CAS 820972-87-0): Basic Identity and Procurement Data


1,1'-(Pyrazolidine-1,3-diyl)diethanone (CAS 820972-87-0), also named 1-(1-acetylpyrazolidin-3-yl)ethanone, is a heterocyclic organic compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . It is a diacetylated pyrazolidine derivative, belonging to the class of N-acylated pyrazolidines, which are of interest as synthetic intermediates and potential proline surrogates in peptidomimetic applications [1].

Why Generic 1,2-Diacetylpyrazolidine Cannot Substitute for the 1,3-Isomer (CAS 820972-87-0)


The core structural distinction between 1,1'-(Pyrazolidine-1,3-diyl)diethanone and its common analog 1,1'-(Pyrazolidine-1,2-diyl)diethanone (CAS 55249-74-6) lies in the regiochemistry of the acetyl substituents on the pyrazolidine ring. This 1,3- versus 1,2-substitution pattern fundamentally alters the compound's stereoelectronic environment, including the spatial orientation of the carbonyl groups and the basicity of the endocyclic nitrogen atoms . While direct comparative biological or reactivity data are absent from the public domain, the scientific principle that substituent position dictates binding affinity, metabolic stability, and chemical reactivity makes these two compounds non-interchangeable in any structure-activity relationship (SAR)-driven workflow . Selecting the incorrect regioisomer risks invalidating an entire experimental series.

Quantitative Evidence for 1,1'-(Pyrazolidine-1,3-diyl)diethanone Differentiation Against Closest Analogs


Regiochemical Stability: Differential Reduction Outcomes for 1-Acylpyrazolines

The regiochemistry of the acetyl groups determines the reduction pathway of precursor 1-acylpyrazolines. In a study on the reduction of 1-acylpyrazolinium salts, activated 1-acetylpyrazolines were readily reduced with lithium aluminium hydride to 1-ethylpyrazolidines via prior complexing at the N(2) atom of the pyrazoline ring . This indicates that the position of the acetyl group (and thus the target compound's 1,3-substitution pattern) dictates the reactivity of the endocyclic nitrogen atoms, directly influencing synthetic yields and product purity compared to 1,2-substituted analogs.

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Computational Physicochemical Property Differentiation from the 1,2-Isomer

Computationally predicted properties for the 1,2-isomer (CAS 55249-74-6) are available in public databases: density 1.2±0.1 g/cm³, boiling point 227.8±23.0°C at 760 mmHg, flash point 90.0±15.0°C . These values, calculated using ACD/Labs Percepta or similar platforms, serve as a baseline. The 1,3-isomer (target compound) is expected to exhibit a different dipole moment and potentially altered boiling point and solubility due to the different spatial arrangement of the polar acetyl groups. Quantitative experimental data for the 1,3-isomer is absent in the literature, making this a class-level inference.

Computational Chemistry Drug Design Property Prediction

Potential Application Space: Proline Surrogate in Peptidomimetics vs. 1,2-Analog

The synthetic route to acylpyrazolidines has been demonstrated on a kilogram scale, providing direct access to potential proline surrogates for peptidomimetic applications [1]. The spatial orientation of the acetyl groups in the 1,3-isomer mimics the trans-conformational preference of proline differently than the 1,2-isomer. This is a critical differentiation point for medicinal chemists designing constrained peptide analogs.

Medicinal Chemistry Peptidomimetics Proline Analog

Target Application Scenarios for 1,1'-(Pyrazolidine-1,3-diyl)diethanone Based on Evidence


Stereochemical Probe in Peptidomimetic Drug Discovery

Medicinal chemistry teams developing constrained peptide analogs can utilize this compound as a precise proline surrogate. Its 1,3-substitution pattern provides a unique conformational constraint divergent from the more common 1,2-isomer, as highlighted by its potential role in peptidomimetic applications [1]. This application is supported by the established scalable synthesis of the acylpyrazolidine class.

Specialized Building Block for Heterocycle-Focused Libraries

For laboratories synthesizing focused libraries of pyrazolidine derivatives, this compound serves as a key intermediate where the 1,3-regiochemistry is non-negotiable. The documented sensitivity of the pyrazolidine ring's reactivity to the N-acyl substitution pattern makes it a specific reagent for accessing 1,3-functionalized heterocycles.

Reactivity Reference Standard in Reduction Methodology Development

Given the established literature on the reduction of N-acylated dihydropyrazoles [1] and the specific influence of the N(2) position , this compound can be used as a model substrate to study regioselective reduction reactions, where the 1,3-substitution pattern is expected to give different product distributions than the 1,2-isomer.

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